

# Physical and chemical properties of 4-Chloro-6-methyl-1H-indazole

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## Compound of Interest

Compound Name: 4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176

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## An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole

### Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.<sup>[1][2]</sup> Its rigid structure and ability to participate in hydrogen bonding have rendered it a "privileged scaffold," frequently appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, and anti-HIV properties.<sup>[1][3]</sup> The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most studied form.<sup>[2][4]</sup>

This guide focuses on a specific, strategically substituted derivative: **4-Chloro-6-methyl-1H-indazole**. The presence of a chloro group at the 4-position and a methyl group at the 6-position provides a unique electronic and steric profile, offering medicinal chemists a valuable building block for developing novel therapeutic agents. The chloro-substituent can modulate the acidity of the N-H proton and influence the molecule's binding interactions, while the methyl group can enhance metabolic stability or provide a key hydrophobic contact point.

This document serves as a comprehensive technical resource, detailing the physical, chemical, and spectroscopic properties of **4-Chloro-6-methyl-1H-indazole**. It includes foundational data,

reactivity insights, and practical experimental protocols to empower researchers in their drug discovery and development endeavors.

## Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical investigation. The fundamental identifiers for **4-Chloro-6-methyl-1H-indazole** are summarized below.

### Core Identifiers

Property	Value	Source
IUPAC Name	4-chloro-6-methyl-1H-indazole	N/A
CAS Number	885521-74-4	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub>	[5][6]
Molecular Weight	166.61 g/mol	[5]
MDL Number	MFCD07781503	[5][6]

### Chemical Structure

The structural arrangement of the atoms defines the molecule's fundamental properties.

Caption: Tautomeric equilibrium of the indazole ring.

### Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral data for **4-Chloro-6-methyl-1H-indazole**, which is essential for reaction monitoring and quality control.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry. [7][8]The predicted chemical shifts are based on the known effects of substituents on the indazole core.

Table 3.1: Predicted <sup>1</sup>H NMR Spectral Data (Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~13.0 - 13.5	Broad Singlet	1H	N1-H	The acidic proton on the pyrazole ring is typically downfield and broad.
~8.0 - 8.2	Singlet	1H	C3-H	This proton is adjacent to two nitrogen atoms, leading to a downfield shift.
~7.4	Singlet	1H	C5-H	Aromatic proton on the benzene ring.
~7.1	Singlet	1H	C7-H	Aromatic proton adjacent to the pyrazole ring fusion.
~2.4	Singlet	3H	C6-CH <sub>3</sub>	The methyl group protons typically appear in this region.

Table 3.2: Predicted <sup>13</sup>C NMR Spectral Data (Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~140	C7a	Quaternary carbon at the ring fusion.
~135	C3	Carbon adjacent to two nitrogen atoms.
~130	C6	Carbon bearing the methyl group.
~125	C4	Carbon bearing the chloro group.
~122	C5	Aromatic CH carbon.
~115	C3a	Quaternary carbon at the ring fusion.
~110	C7	Aromatic CH carbon.
~21	C6-CH <sub>3</sub>	Aliphatic carbon of the methyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [8] Table 3.3: Predicted IR Absorption Bands (Sample Preparation: KBr pellet or ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 2800	Broad, Medium	N-H stretch (from the indazole ring)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic, -CH <sub>3</sub> )
~1620	Medium	C=N stretch (indazole ring)
~1590, 1480	Strong	C=C stretch (aromatic ring)
~1100	Strong	C-Cl stretch
~850 - 800	Strong	C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

- Expected Molecular Ion (M<sup>+</sup>): A prominent peak will be observed at m/z 166.
- Isotopic Pattern: A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M<sup>+</sup> peak will be present, confirming the presence of a single chlorine atom.
- Key Fragments: Expect fragmentation corresponding to the loss of the methyl group (M-15) and cleavage of the pyrazole ring.

## Synthesis and Reactivity

Understanding the synthesis and reactivity is crucial for utilizing **4-Chloro-6-methyl-1H-indazole** as a chemical building block.

## Synthetic Pathway

A common and efficient route to substituted indazoles is the Davis-Beirut reaction or similar cyclization strategies starting from a substituted aniline. [9][10]

Caption: Plausible synthetic workflow for **4-Chloro-6-methyl-1H-indazole**.

### Causality of Experimental Choices:

- **Step 1 (Acetylation):** The acetylation of the amine protects it and sets up the necessary electronic configuration for the subsequent cyclization.
- **Step 2 (Nitrosation & Cyclization):** Isoamyl nitrite is a common reagent for in situ generation of a diazonium species, which rapidly cyclizes to form the indazole ring. [\[9\]](#)\* **Step 3 (Hydrolysis):** A basic hydrolysis step is required to remove the acetyl protecting group from the N1 position, yielding the final 1H-indazole. The use of a strong base like NaOH or LiOH ensures complete deprotection. [\[9\]](#)[\[10\]](#)

## Chemical Reactivity

- **N-Functionalization:** The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH,  $K_2CO_3$ ). The resulting indazolid anion is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation reactions. This is the most common site for derivatization in drug discovery programs. [\[11\]](#)\* **Electrophilic Aromatic Substitution:** The benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents (ortho, para-directing methyl group vs. deactivating, ortho, para-directing chloro group) will influence the position of the new substituent, likely favoring position 7 or 5.
- **Cross-Coupling Reactions:** While the chloro group is less reactive than bromo or iodo analogs, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific, optimized conditions, allowing for the introduction of aryl, alkyl, or amino groups at the C4 position.

## Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on safety data for structurally related chloro-indazoles. [\[12\]](#)[\[13\]](#) Table 5.1: Hazard and Safety Information

Category	Recommendation	Rationale
GHS Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	Based on data for similar substituted indazoles. [12]These are common hazards for aromatic heterocyclic compounds.
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. [14]	To prevent skin and eye contact.
Handling	Use in a well-ventilated area or under a chemical fume hood. [13][15]Avoid generating dust.	To prevent inhalation of the compound. [12]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]	Protects the compound from moisture and atmospheric contaminants, ensuring its long-term stability.

## Key Experimental Protocols

The following protocols are self-validating systems for the characterization of **4-Chloro-6-methyl-1H-indazole**.

### Protocol: Acquiring a $^1\text{H}$ NMR Spectrum

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **4-Chloro-6-methyl-1H-indazole** and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire a standard  $^1\text{H}$  NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

- Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.
- Analysis and Validation:
  - Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).
  - Integrate all peaks. The relative integrals should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H, 3H).
  - Assign each peak to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.
  - Self-Validation Check: The sum of the integrations should be consistent with the total number of protons in the molecular formula (7H). The observed multiplicities must align with the predicted neighboring protons.

## Protocol: Determination of Melting Point

- Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.
- Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.
- Measurement:
  - Heat the sample rapidly to about 15-20°C below the expected melting point.
  - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
  - Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
- Analysis and Validation:
  - Self-Validation Check: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.



- Repeat the measurement with a second sample to ensure reproducibility.

## Conclusion

**4-Chloro-6-methyl-1H-indazole** is a well-defined chemical entity with significant potential as an intermediate in medicinal chemistry and materials science. Its unique substitution pattern offers a platform for creating diverse molecular libraries. This guide has provided a comprehensive overview of its identity, structure, properties, synthesis, and handling. The detailed spectroscopic predictions and experimental protocols serve as a reliable foundation for researchers to confidently incorporate this valuable molecule into their scientific workflows.

## References

- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. *Molecules*, 11(11), 867–889. (URL: [\[Link\]](#))
- Teixeira, F. C., et al. (2006).
- GHS 11 (Rev.11) SDS Word 下载CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE. (URL: [\[Link\]](#))
- Synthesis of 1H-Indazoles via Silver(I)
- (PDF)
- **4-CHLORO-6-METHYL-1H-INDAZOLE** [Q00739] - ChemUniverse. (URL: [\[Link\]](#))
- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - University of Groningen. (URL: [\[Link\]](#))
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [\[Link\]](#))
- An Improved Preparation of 4-Chloro-1H-indazole (V)
- 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem. (URL: [\[Link\]](#))
- **4-chloro-6-methyl-1H-indazole** - AOBChem. (URL: [\[Link\]](#))
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. *The Journal of Organic Chemistry*. (URL: [\[Link\]](#))
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- Indazole synthesis - Organic Chemistry Portal. (URL: [\[Link\]](#))
- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (URL: [\[Link\]](#))
- Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [\[Link\]](#))

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])
- NMR Spectroscopy :: <sup>1</sup>H NMR Chemical Shifts - Organic Chemistry D
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- 4-Bromo-6-chloro-1H-indazole - Oakwood Chemical. (URL: [Link])

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## Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent\_Chemicalbook [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. aobchem.com [aobchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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